molecular formula C12H16FNO3S B15283398 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine

Cat. No.: B15283398
M. Wt: 273.33 g/mol
InChI Key: NJBDYNSHGXJTNE-UHFFFAOYSA-N
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Description

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine is an organic compound with the molecular formula C12H16FNO3S It is characterized by the presence of a fluoro-substituted phenyl group, a sulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets. The morpholine ring provides structural stability and can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a fluoro-methyl group.

    (2R)-2-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}-N-hydroxy-2-tetrahydro-2H-pyran-4-ylacetamide: Contains a similar sulfonyl group but with different substituents.

Uniqueness

4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine is unique due to the combination of its fluoro-methylphenyl group, sulfonyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H16FNO3S

Molecular Weight

273.33 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)sulfonyl-2-methylmorpholine

InChI

InChI=1S/C12H16FNO3S/c1-9-7-11(3-4-12(9)13)18(15,16)14-5-6-17-10(2)8-14/h3-4,7,10H,5-6,8H2,1-2H3

InChI Key

NJBDYNSHGXJTNE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)S(=O)(=O)C2=CC(=C(C=C2)F)C

Origin of Product

United States

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